1,3,6,8-Tetrahydroxy-2-(1-hydroxy-5-oxohexyl)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,6,8-Tetrahydroxy-2-(1-hydroxy-5-oxohexyl)anthracene-9,10-dione can be synthesized through the oxidation of 5’-hydroxyaverantin using NAD+ as an oxidizing agent . The reaction is catalyzed by the enzyme 5’-hydroxyaverantin dehydrogenase, which converts 5’-hydroxyaverantin to 5’-oxoaverantin .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specific role in aflatoxin biosynthesis and limited commercial applications. it can be produced in laboratory settings using the aforementioned synthetic route.
Chemical Reactions Analysis
Types of Reactions
1,3,6,8-Tetrahydroxy-2-(1-hydroxy-5-oxohexyl)anthracene-9,10-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form other derivatives.
Reduction: It can be reduced back to 5’-hydroxyaverantin under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: NAD+ is commonly used as an oxidizing agent in the presence of 5’-hydroxyaverantin dehydrogenase.
Reducing Agents: Specific reducing agents can be used to revert the compound to its precursor form.
Major Products Formed
Scientific Research Applications
1,3,6,8-Tetrahydroxy-2-(1-hydroxy-5-oxohexyl)anthracene-9,10-dione is primarily studied in the context of aflatoxin biosynthesis. It is an intermediate in the pathway leading to the production of aflatoxin B1, a potent carcinogen . Research on this compound helps in understanding the biosynthetic pathways of aflatoxins and developing methods to inhibit their production, which is crucial for food safety and public health .
Mechanism of Action
The compound exerts its effects through its role in the aflatoxin biosynthesis pathway. It is converted from 5’-hydroxyaverantin by the enzyme 5’-hydroxyaverantin dehydrogenase, and it can further undergo intramolecular ketalization to form averufin . These transformations are part of the complex biochemical pathway that leads to the production of aflatoxins .
Comparison with Similar Compounds
Similar Compounds
5’-Hydroxyaverantin: The precursor to 5’-oxoaverantin in the aflatoxin biosynthesis pathway.
Averufin: A product formed from 5’-oxoaverantin through intramolecular ketalization.
Uniqueness
1,3,6,8-Tetrahydroxy-2-(1-hydroxy-5-oxohexyl)anthracene-9,10-dione is unique due to its specific role in the biosynthesis of aflatoxins. Its structure and reactivity are tailored to facilitate the formation of these toxic metabolites, making it a critical intermediate in the pathway .
Properties
CAS No. |
647839-29-0 |
---|---|
Molecular Formula |
C20H18O8 |
Molecular Weight |
386.4 g/mol |
IUPAC Name |
1,3,6,8-tetrahydroxy-2-(1-hydroxy-5-oxohexyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H18O8/c1-8(21)3-2-4-12(23)17-14(25)7-11-16(20(17)28)19(27)15-10(18(11)26)5-9(22)6-13(15)24/h5-7,12,22-25,28H,2-4H2,1H3 |
InChI Key |
JJDSVOQKAOJVOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCCC(C1=C(C=C2C(=C1O)C(=O)C3=C(C2=O)C=C(C=C3O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.